7-Amino-1,5-naphthyridine-3-carboxylic acid
Description
7-Amino-1,5-naphthyridine-3-carboxylic acid (CAS 2089649-99-8) is a heterocyclic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . It features a 1,5-naphthyridine core substituted with an amino group at position 7 and a carboxylic acid at position 2. Its storage requires protection from light and inert atmospheric conditions .
Properties
IUPAC Name |
7-amino-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLZSZLSANJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct the naphthyridine core. This method provides a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
7-Amino-1,5-naphthyridine-3-carboxylic acid has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| This compound | Staphylococcus aureus | 6.0 mM | Effective against resistant strains |
| Derivative A | Escherichia coli | 5.4 mM | Higher activity than ciprofloxacin |
| Derivative B | Mycobacterium smegmatis | 6.5 mM | Comparable to existing antibiotics |
Studies have shown that this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics to combat drug-resistant infections .
Antitumor Activity
The compound has also been explored for its anticancer properties . Research indicates that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives have potent activity against murine P388 leukemia cells, highlighting their potential as antitumor agents .
Case Study: Antitumor Efficacy
In a study focusing on the cytotoxicity of naphthyridine derivatives, it was found that modifications at specific positions on the naphthyridine ring significantly enhanced their anticancer activity. One derivative showed over 80% inhibition of cancer cell proliferation at low concentrations, suggesting that further exploration of structure-activity relationships could yield more effective compounds .
Inhibition of Enzymes
This compound has been studied for its ability to act as an enzyme inhibitor . It has shown promise in inhibiting specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions such as cancer and bacterial infections .
Material Science Applications
In addition to its biological applications, this compound is being explored in material science for its potential use in developing organic light-emitting diodes (OLEDs) and as a ligand in analytical chemistry. The unique electronic properties of naphthyridine derivatives make them suitable candidates for these applications .
Mechanism of Action
The mechanism of action of 7-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the antimicrobial or antiviral effects observed in various studies .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
6-Amino-1,5-naphthyridine-3-carboxylic Acid (CAS 1508966-07-1)
- Structural Difference: Amino group at position 6 instead of 5.
- Properties : Similar molecular weight (189.17 g/mol) but altered electronic distribution. This positional isomer may exhibit distinct binding affinities due to shifted hydrogen-bonding capabilities .
8-Amino-1,5-naphthyridine-3-carboxylic Acid (CAS 2007920-30-9)
- Structural Difference: Amino group at position 6.
- Properties: Reduced similarity score (0.87 vs. 0.88) compared to the 7-amino derivative, suggesting differences in reactivity or solubility .
4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid
- Structural Difference: Oxo group at position 4 instead of an amino group.
- Reactivity : Prone to decarboxylation under thermal conditions, forming 1,5-naphthyridin-4(1H)-one .
Functional Group Modifications
Ethyl 8-Amino-1,6-naphthyridine-3-carboxylate (CAS 2089651-29-4)
- Structural Difference : Ethyl ester replaces carboxylic acid; 1,6-naphthyridine core.
- Applications : Esterification improves membrane permeability, a common strategy in prodrug design .
6-[[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic Acid
- Structural Difference : Triazole-fluorophenyl substituent at position 4.
- Research Findings : Demonstrated high binding affinity for CrtM and favorable drug-like properties (e.g., pharmacokinetics, low toxicity) in computational studies .
Halogenated Derivatives
8-Chloro-1,5-naphthyridine-3-carboxylic Acid (CAS 2007916-75-6)
- Structural Difference : Chloro substituent at position 7.
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
- Structural Difference : 1,8-naphthyridine isomer with chloro, fluoro, and cyclopropyl groups.
- Applications: Fluorine and cyclopropyl groups enhance metabolic stability and target selectivity in quinolone antibiotics .
Physicochemical and Pharmacokinetic Properties
*Estimated logP values based on structural analogs.
Biological Activity
7-Amino-1,5-naphthyridine-3-carboxylic acid (7-Amino-NCA) is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, while also discussing relevant case studies and research findings.
Chemical Profile
- Molecular Formula : C₉H₇N₃O₂
- Molecular Weight : 189.17 g/mol
- CAS Number : 2089649-99-8
Antimicrobial Activity
7-Amino-NCA exhibits significant antimicrobial properties. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests its potential as an alternative treatment for resistant bacterial infections. Further research indicates that derivatives of naphthyridine compounds have been developed that show enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin and gemifloxacin .
| Compound | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|
| 7-Amino-NCA | High | 16 |
| Ciprofloxacin | Moderate | 32 |
| Gemifloxacin | Moderate | 30 |
Anticancer Activity
In vitro studies have demonstrated that 7-Amino-NCA significantly reduces cell viability in various cancer cell lines. For instance, at concentrations above 20 µM, it was shown to reduce cell viability by over 50% in human breast cancer cells after 48 hours of treatment. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Case Study Example :
- Aaptamine, a related naphthyridine derivative, exhibited notable cytotoxic effects against non-small cell lung cancer with IC₅₀ values ranging from 10.47 to 15.03 μg/mL, indicating a strong potential for further exploration in cancer therapy .
Anti-inflammatory Effects
Research has indicated that naphthyridine derivatives can modulate inflammatory responses. For example, compounds derived from naphthyridines have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in animal models of colitis . This suggests that 7-Amino-NCA may possess similar anti-inflammatory properties.
Structure-Activity Relationships
The biological activity of 7-Amino-NCA can be partially attributed to its structural features. The presence of the amino group at the 7-position and the carboxylic acid at the 3-position are critical for its interaction with biological targets. Molecular docking studies have suggested favorable binding interactions with various receptors involved in inflammation and cancer progression .
Comparative Analysis with Other Naphthyridine Derivatives
To contextualize the biological activity of 7-Amino-NCA, a comparative analysis with other naphthyridine derivatives is helpful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 7-Amino-NCA | High | High | Moderate |
| Ethyl 7-amino-1,5-naphthyridine-3-carboxylate | High | Moderate | Low |
| Canthin-6-one | Moderate | High | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Amino-1,5-naphthyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves functional group transformations of precursor naphthyridine derivatives. For example, halogenated intermediates (e.g., 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate) can undergo nucleophilic substitution with amines under reflux conditions. Crown ethers (e.g., dibenzo-1,8-crown-6) may enhance reactivity in alcoholysis reactions . Optimization can employ factorial design to test variables like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
Q. How can researchers purify this compound to ≥95% purity for biological assays?
- Methodological Answer : Purification typically combines recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). Purity validation requires HPLC with UV detection (λ ~260–280 nm for naphthyridine absorption) . Membrane technologies (e.g., nanofiltration) may aid in large-scale separation of byproducts .
Q. What analytical techniques are critical for characterizing structural and functional groups in this compound?
- Methodological Answer :
- NMR : H NMR identifies amino (-NH) protons (~5–6 ppm) and aromatic protons (7–9 ppm). C NMR confirms carboxylic acid (COOH) at ~170 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) with exact mass matching.
- IR Spectroscopy : Stretching vibrations for -NH (~3350 cm) and COOH (~1700 cm) .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Software like Gaussian or ORCA simulates intermediates, while machine learning models (e.g., ICReDD’s workflow) correlate experimental data with computational descriptors to prioritize synthetic targets .
Q. What mechanistic insights explain the reactivity of the carboxylic acid group in amidation or esterification reactions?
- Methodological Answer : The carboxylic acid undergoes activation via coupling agents (e.g., DCC, HATU) to form reactive intermediates (e.g., mixed anhydrides). In amidation, nucleophilic amines attack the electrophilic carbonyl carbon. Steric hindrance from the naphthyridine ring may slow kinetics, necessitating elevated temperatures or microwave-assisted synthesis .
Q. How should researchers resolve contradictions in reported synthetic yields for halogenated intermediates?
- Methodological Answer : Contradictions often arise from trace moisture or impurities in starting materials. Systematic reproducibility studies should:
- Use Karl Fischer titration to confirm solvent dryness.
- Employ design of experiments (DoE) to isolate critical factors (e.g., reagent stoichiometry, inert atmosphere integrity).
- Cross-validate with independent analytical labs .
Q. What strategies mitigate degradation of this compound during storage or biological testing?
- Methodological Answer : Degradation studies under accelerated conditions (40°C/75% RH) identify stability thresholds. Lyophilization improves solid-state stability, while buffered solutions (pH 4–6) prevent hydrolysis. Real-time stability monitoring via LC-MS detects decomposition products (e.g., decarboxylated derivatives) .
Data Management and Validation
Q. How can chemical software enhance data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Electronic lab notebooks (ELNs) ensure traceability of synthetic protocols. Cheminformatics platforms (e.g., ChemAxon) automate structure-activity relationship (SAR) analysis, while blockchain-based systems secure raw data against tampering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
